molecular formula C6H14N2 B1344589 (3S)-(-)-3-(Ethylamino)pyrrolidine CAS No. 381670-31-1

(3S)-(-)-3-(Ethylamino)pyrrolidine

Cat. No. B1344589
M. Wt: 114.19 g/mol
InChI Key: OPCPWFHLFKAUEA-LURJTMIESA-N
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Description

“(3S)-(-)-3-(Ethylamino)pyrrolidine” is a chiral compound with the chemical formula C6H14N2 . It is an organic base with chiral hydrogen and nitrogen atoms, which can be used in organic synthesis, drug synthesis, and catalytic reactions .


Molecular Structure Analysis

The molecular formula of “(3S)-(-)-3-(Ethylamino)pyrrolidine” is C6H14N2 . The InChI code is 1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m0/s1 .


Physical And Chemical Properties Analysis

“(3S)-(-)-3-(Ethylamino)pyrrolidine” is a colorless to light yellow to light orange clear liquid . It has a molecular weight of 114.19 . The specific rotation is -12.0 to -17.0 deg (C=10, EtOH) . The boiling point is 176 °C , and the flash point is 54 °C . The specific gravity (20/20) is 0.92 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like "(3S)-(-)-3-(Ethylamino)pyrrolidine", play a crucial role in drug discovery due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. These features have led to the development of bioactive molecules with target selectivity across various therapeutic areas. The versatility of pyrrolidine derivatives in synthesizing compounds for treating human diseases highlights their importance in medicinal chemistry. The structural diversity and synthetic strategies for pyrrolidine compounds, including ring construction and functionalization, are essential for designing new compounds with different biological profiles (Li Petri et al., 2021).

Enaminoketones and Enaminothiones in Heterocyclic Synthesis

Enaminoketones and enaminothiones, often derived from or related to pyrrolidine structures, are critical for synthesizing various heterocycles such as pyridines, pyrimidines, and pyrroles. These compounds serve as versatile synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones, facilitating the creation of complex molecular architectures found in natural products and potential anticonvulsant compounds (Negri et al., 2004).

Biosynthesis and Diversity of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids, which include pyrrolidine rings in their structures, are secondary metabolites that play a defensive role in plants against herbivores. Research into their biosynthesis has revealed critical insights into the evolution and diversity of these compounds, contributing to our understanding of natural product chemistry and potential therapeutic applications (Langel et al., 2011).

Pyrimidine-Based Optical Sensors

Derivatives of pyrrolidine, when integrated into pyrimidine frameworks, have been used to develop optical sensors for biological and medicinal applications. These compounds exhibit a range of biological activities and, due to their ability to form coordination and hydrogen bonds, serve as effective sensing probes for various analytes (Jindal & Kaur, 2021).

Hybrid Catalysts in Synthesis

Hybrid catalysts leveraging pyrrolidine derivatives have been employed in synthesizing pyranopyrimidine scaffolds, highlighting the role of pyrrolidine structures in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar et al., 2023).

Safety And Hazards

“(3S)-(-)-3-(Ethylamino)pyrrolidine” is flammable and causes severe skin burns and eye damage . It should be stored under inert gas and away from light and air . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If it comes into contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth but do not induce vomiting .

properties

IUPAC Name

(3S)-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCPWFHLFKAUEA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628464
Record name (3S)-N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-(-)-3-(Ethylamino)pyrrolidine

CAS RN

381670-31-1
Record name (3S)-N-Ethyl-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381670-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-(Ethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Xin, C Shen, M Tang, Z Guo, Y Shi, Z Gu… - Journal of Biological …, 2022 - ASBMB
N-demethylases have been reported to remove the methyl groups on primary or secondary amines, which could further affect the properties and functions of biomacromolecules or …
Number of citations: 3 www.jbc.org

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